molecular formula C13H14 B14218749 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene CAS No. 551942-49-5

1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene

Cat. No.: B14218749
CAS No.: 551942-49-5
M. Wt: 170.25 g/mol
InChI Key: UBGHTNUWOILRQU-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene is an organic compound with the molecular formula C12H12 It is a derivative of benzene, featuring a methyl group and a 3-methylidenepenta-1,4-dien-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene derivatives with 3-methylidenepenta-1,4-diene. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The choice of catalysts, solvents, and reaction parameters is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the diene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or alcohols (for nucleophilic substitution) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Vinyl-1,3-butadiene
  • 3-Methylen-1,4-pentadiene
  • 3-methylene-1,4-pentadiene
  • 2-methylene-1,4-pentadiene
  • 1,4-Pentadiene,3-methylene

Uniqueness

1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylidenepenta-1,4-dien-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

551942-49-5

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene

InChI

InChI=1S/C13H14/c1-5-11(3)12(4)13-8-6-7-10(2)9-13/h5-9H,1,3-4H2,2H3

InChI Key

UBGHTNUWOILRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)C(=C)C=C

Origin of Product

United States

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